Anti-Auxin Functional Differentiation: Antagonism of 2,4-D-Induced Epinasty and Stem Swelling
The parent acid of methyl (2,4,6-trichlorophenoxy)acetate, 2,4,6-trichlorophenoxyacetic acid (2,4,6-T), exhibits anti-auxin activity that functionally distinguishes it from auxin-agonistic phenoxy herbicides. In classical plant physiology studies, 2,4,6-T was shown to inhibit multiple auxin-controlled responses including epinasty, stem swelling, negative geotropism of stems, leaf orientation to light, and rooting of cuttings that would otherwise be induced by active auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthaleneacetic acid (NAA) [1]. This antagonistic functional profile stands in direct contrast to 2,4-D and 2,4,5-T, which function as auxin agonists (synthetic auxins) that promote rather than inhibit these responses [2].
| Evidence Dimension | Physiological response to auxin exposure (epinasty and stem swelling in tomato plants) |
|---|---|
| Target Compound Data | Complete inhibition of 2,4-D-induced epinastic and swelling responses when plants were pretreated with 2,4,6-T |
| Comparator Or Baseline | 2,4-D alone induced characteristic epinastic curvature and stem swelling; 2,4,5-T similarly functions as a synthetic auxin agonist promoting such responses |
| Quantified Difference | Functional switch from agonism (2,4-D, 2,4,5-T) to antagonism (2,4,6-T); treated plants did not develop typical epinastic and swelling responses when exposed subsequently to 2,4-D vapors |
| Conditions | Whole-plant tomato (Lycopersicon esculentum) assays; vapor-phase exposure to auxins following pretreatment |
Why This Matters
This functional differentiation from auxin agonists (2,4-D, 2,4,5-T) is critical for researchers investigating auxin signaling pathways, as the compound serves as a classical anti-auxin tool whereas typical phenoxyacetate esters function as auxin mimics.
- [1] Hoffmann, O. L. (1953). Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. Plant Physiology, 28(4), 622-628. View Source
- [2] Zimmerman, P. W., & Hitchcock, A. E. (1951). Relation of Halogen Position to Physiological Properties in the Mono-, Di-, and Trichlorophenoxyacetic Acids. Botanical Gazette, 112(3), 358-369. View Source
